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Compound of Interest

Compound Name: NMS-P715 analog
CAS No.: 1202055-34-2
Cat. No.: B609611
Get Quote
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A Technical Guide to the Pyrazolo[4,3-h]quinazoline Scaffold

Executive Summary

NMS-P715 is a highly selective, ATP-competitive inhibitor of the Monopolar Spindle 1
(MPS1/TTK) kinase, a critical regulator of the Spindle Assembly Checkpoint (SAC). Unlike non-
selective mitotic inhibitors (e.g., taxanes), NMS-P715 forces cancer cells with supernumerary
centrosomes into premature anaphase, leading to massive aneuploidy and cell death.

This guide details the chemical synthesis of the NMS-P715 scaffold (4,5-dihydro-1H-
pyrazolo[4,3-h]quinazoline), emphasizing the robust "Caldarelli Route" developed at Nerviano
Medical Sciences. It provides actionable protocols for synthesizing the core, strategies for
regio-control, and divergent pathways for generating Structure-Activity Relationship (SAR)

analogs.

Pharmacophore Deconstruction & Retrosynthetic
Analysis
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To design effective analogs, one must first understand the modularity of the NMS-P715
architecture. The molecule functions as a Type | kinase inhibitor, binding to the ATP pocket of
MPS1.

Structural Modules

e Module A (Hinge Binder): The pyrazolo[4,3-h]quinazoline core. The N1-methyl and the
pyrimidine nitrogens are critical for hydrogen bonding with the kinase hinge region
(specifically Glu603 and Gly605 in MPS1).

e Module B (Selectivity Filter): The C3-carboxamide linked to a 2,6-diethylphenyl ring. This
bulky hydrophobic moiety occupies a specific hydrophobic pocket, imparting high selectivity
over other kinases.

e Module C (Solvent Channel/Potency): The C8-anilino moiety bearing a trifluoromethoxy
group and a solubilizing basic tail (N-methylpiperidine). This extends into the solvent-
exposed region.

Retrosynthetic Logic

The synthesis is best approached convergently. The tricyclic core is constructed first, followed
by late-stage functionalization at C8 (via S_NAr or Buchwald-Hartwig) and C3 (via Amide
Coupling).

NMS-P715 Target

et

Pyrazolo-Quinazoline Core Functlonallzed Aniline 2,6-Diethylaniline
(Electrophilic C8, Ester C3) (Module C) (Module B)

Ethyl 6-oxo-cyclohexanecarboxylate
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Figure 1: Retrosynthetic analysis of NMS-P715 showing the convergent assembly of the three
primary pharmacophoric modules.[1]

Primary Synthetic Route (The Caldarelli Protocol)

The following route is optimized for scalability and regiochemical fidelity. It avoids the common
pitfall of N1/N2 isomer mixtures during pyrazole formation.

Phase 1: Construction of the Tricyclic Core

Step 1: Regioselective Pyrazole Formation The synthesis commences with ethyl 6-
oxocyclohex-2-enecarboxylate (or its saturated equivalent). Reaction with methylhydrazine
often yields a mixture of regioisomers.

o Optimization: Use of ethyl (3-ethoxy-2-cyclohexen-1-ylidene)acetate allows for better control.
o Conditions: Methylhydrazine, EtOH, Reflux, 4h.

e Outcome: Formation of the ethyl 1-methyl-4,5-dihydro-1H-indazole-3-carboxylate
intermediate.

Step 2: Pyrimidine Ring Closure The indazole intermediate is reacted with a formylating agent
to set up the pyrimidine closure.

Reagents: Bredereck’s reagent (tert-Butoxybis(dimethylamino)methane) or DMF-DMA
(Dimethylformamide dimethyl acetal).

o Mechanism:[1][2][3] Formation of the enaminone at the C7 position (indazole numbering).

e Cyclization: Treatment with S-methylisothiourea (or thiourea followed by methylation) closes
the ring.

o Key Intermediate:Ethyl 8-(methylthio)-4,5-dihydro-1H-pyrazolo[4,3-h]quinazoline-3-
carboxylate.

Phase 2: Functionalization (The Divergent Point)
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This stage allows for the parallel synthesis of analogs.

Step 3: Oxidation of the Thioether To facilitate displacement, the C8-SMe group is oxidized to
the sulfone or sulfoxide, making it a better leaving group.

e Reagents: m-CPBA (meta-Chloroperoxybenzoic acid) in DCM.

o Observation: The sulfone is highly reactive toward nucleophilic aromatic substitution
(S_NAr).

Step 4: Introduction of the Aniline (Module C)
o Reagent: 4-Amino-3-(trifluoromethoxy)benzoic acid derivatives.

e Conditions: LIHMDS (Lithium bis(trimethylsilyl)amide) in THF at -78°C to RT OR acid-
catalyzed displacement (TFA/TFE) depending on the aniline's nucleophilicity.

e Note: For NMS-P715, the aniline already bears the amide-linked piperidine tail.
Step 5: C3-Amide Formation (Module B)

e Hydrolysis: LIOH, THF/H20 to convert the ethyl ester to the carboxylic acid.

e Coupling: HATU, DIPEA, DMF, and 2,6-diethylaniline.

e Challenge: The 2,6-diethylaniline is sterically hindered. High-efficiency coupling agents
(HATU/COMU) and elevated temperatures (50-60°C) are often required.

Strategic Analog Designh (SAR)

When designing analogs based on this pathway, the following SAR rules established by the
Nerviano team should guide your modifications:
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tail before Step 4.

Advanced Synthetic Protocols
Protocol A: C8-Displacement via S_NAr (Critical Step)

This protocol describes the displacement of the C8-methanesulfonyl group by the

functionalized aniline.

Materials:

Sulfone Intermediate (1.0 eq)

Target Aniline (1.2 eq)

Trifluoroethanol (TFE) (Solvent)

Trifluoroacetic acid (TFA) (Catalyst)

Procedure:
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 Dissolve the sulfone intermediate (0.5 mmol) and the target aniline (0.6 mmol) in TFE (5 mL).
e Add TFA (1.0 eq) dropwise.

o Heat the reaction mixture to reflux (approx. 80°C) for 6—12 hours. Monitor by LC-MS for the
disappearance of the sulfone (M+).

o Workup: Evaporate volatiles. Redissolve in DCM and wash with saturated NaHCO3. Dry
over Na2S04.

 Purification: Flash chromatography (DCM/MeOH gradient). The product often elutes around
5% MeOH.

Protocol B: Sterically Hindered Amide Coupling (Step 5)

This protocol overcomes the steric barrier of 2,6-diethylaniline.
Procedure:
e Suspend the pyrazolo-quinazoline carboxylic acid (1.0 eq) in dry DMF (0.1 M concentration).

e Add HATU (1.5 eq) and DIPEA (3.0 eq). Stir for 10 minutes to activate the acid (formation of
the active ester).

e Add 2,6-diethylaniline (2.0 eq). Note: Excess amine is crucial.
e Heat to 60°C under N2 atmosphere for 16 hours.

o Workup: Dilute with EtOAc, wash extensively with 10% LiCl solution (to remove DMF), then
brine.

Visualization of the Reaction Workflow

The following diagram illustrates the specific chemical flow for the synthesis of NMS-P715,
highlighting the reagents used in the Caldarelli route.
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Figure 2: Step-by-step synthetic workflow for NMS-P715 based on the Nerviano Medical
Sciences discovery route.

Troubleshooting & Expert Insights
Regioselectivity in Pyrazole Formation

Issue: Obtaining the N2-methyl isomer instead of the desired N1-methyl. Solution: The reaction
solvent polarity dictates the ratio. In ethanol, the N1-methyl is generally favored (approx 4:1). If
the ratio is poor, switch to a stepwise approach: form the enaminone of the beta-keto ester first
using DMF-DMA, then react with methylhydrazine. This locks the regiochemistry more
effectively.

Solubility of Intermediates

Issue: The tricyclic core (especially the sulfone) is poorly soluble in standard organic solvents.
Solution: Avoid using diethyl ether for precipitations. Use Trifluoroethanol (TFE) as a solvent for
the S_NAr reaction (Protocol A) as it solubilizes the core and activates the leaving group via H-
bonding.

Metabolic Stability

Insight: The 2,6-diethylphenyl group is not just for selectivity; it blocks metabolic oxidation at
the amide nitrogen. Analogs removing these ethyl groups show rapid clearance in microsomal
stability assays.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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